1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane;oxalic acid
Overview
Description
1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane; oxalic acid is a chemical compound with the molecular formula C15H22BrNO It is known for its unique structure, which includes a brominated phenoxy group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane typically involves the reaction of 2-bromo-4-methylphenol with an appropriate azepane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization ensures the production of high-purity 1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane undergoes various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes and receptors, leading to modulation of biological pathways. The azepane ring may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane
- 1-[2-(2-Fluoro-4-methylphenoxy)ethyl]azepane
- 1-[2-(2-Iodo-4-methylphenoxy)ethyl]azepane
Uniqueness
1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, making this compound valuable for targeted applications.
Properties
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.C2H2O4/c1-13-6-7-15(14(16)12-13)18-11-10-17-8-4-2-3-5-9-17;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRIAKOVPANRML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCCC2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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